(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile typically involves multiple steps, including the formation of the sulfonyl and nitro groups, as well as the coupling of the aromatic rings. Common reagents might include chlorosulfonic acid, nitrobenzene derivatives, and trifluoromethyl phenols. Reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with nitro and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitrophenyl)prop-2-enenitrile
- 2-((4-Chlorophenyl)sulfonyl)-3-(2-(4-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile
Uniqueness
The unique combination of functional groups in (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile gives it distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly alter its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O5S/c23-16-3-8-19(9-4-16)34(31,32)20(13-27)12-14-11-17(28(29)30)5-10-21(14)33-18-6-1-15(2-7-18)22(24,25)26/h1-12H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAOGIRXKXLCA-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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